molecular formula C8H16O B12810795 3,4-Epoxyoctane CAS No. 27415-21-0

3,4-Epoxyoctane

Cat. No.: B12810795
CAS No.: 27415-21-0
M. Wt: 128.21 g/mol
InChI Key: QKHUXWLXTLMABH-UHFFFAOYSA-N
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Description

3,4-Epoxyoctane is an organic compound with the molecular formula C₈H₁₆O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Epoxyoctane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 3-octene with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the double bond of the alkene, resulting in the formation of the epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

3,4-Epoxyoctane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines

    Oxidizing agents: Potassium permanganate, osmium tetroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Diols: Formed from ring-opening reactions with water

    Ethers: Formed from ring-opening reactions with alcohols

    Amino alcohols: Formed from ring-opening reactions with amines

    Carbonyl compounds: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

Mechanism of Action

The mechanism of action of 3,4-Epoxyoctane primarily involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form a wide range of products .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxyoctane
  • 2,3-Epoxyoctane
  • 1,2-Epoxyhexane
  • 1,2-Epoxybutane

Comparison

3,4-Epoxyoctane is unique due to the position of the epoxide ring on the carbon chain. This positioning affects its reactivity and the types of products formed during chemical reactions. For example, 1,2-Epoxyoctane and 2,3-Epoxyoctane have the epoxide ring closer to the end of the carbon chain, which can influence the steric and electronic properties of the compound, leading to different reaction outcomes .

Properties

CAS No.

27415-21-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-butyl-3-ethyloxirane

InChI

InChI=1S/C8H16O/c1-3-5-6-8-7(4-2)9-8/h7-8H,3-6H2,1-2H3

InChI Key

QKHUXWLXTLMABH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)CC

Origin of Product

United States

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